![molecular formula C24H39NO3 B12435177 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid CAS No. 128201-89-8](/img/structure/B12435177.png)
4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-arachidonoyl L-gamma-aminobutyric acid (N-arachidonoyl L-GABA) is a bioactive lipid molecule that belongs to the family of N-acyl amino acids. This compound is formed by the conjugation of arachidonic acid, a polyunsaturated omega-6 fatty acid, with gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. N-arachidonoyl L-GABA has been identified in various mammalian tissues, including the brain, and is known for its neuroprotective and cerebrovascular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-arachidonoyl L-GABA typically involves the acylation of GABA with arachidonic acid. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for N-arachidonoyl L-GABA are not well-documented, the general approach would involve large-scale synthesis using similar coupling reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to achieve high yields and purity. Industrial production may also involve the use of automated synthesis equipment and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-arachidonoyl L-GABA can undergo various chemical reactions, including:
Oxidation: The arachidonic acid moiety can be oxidized to form hydroperoxides and other oxygenated derivatives.
Reduction: Reduction of the carboxyl group in GABA can lead to the formation of corresponding alcohols.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield arachidonic acid and GABA.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of catalysts like lipoxygenase.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxygenated derivatives of arachidonic acid.
Reduction: Alcohol derivatives of GABA.
Substitution: Free arachidonic acid and GABA.
Scientific Research Applications
N-arachidonoyl L-GABA has several scientific research applications:
Neuroprotection: It has been shown to protect neurons from ischemic damage and reduce brain tissue edema in animal models of stroke.
Cerebrovascular Effects: It improves cerebral blood flow and reduces thrombosis and stasis in the brain.
Anti-inflammatory: It exhibits anti-inflammatory properties by modulating the endocannabinoid system and reducing the production of pro-inflammatory cytokines.
Pain Management:
Mechanism of Action
N-arachidonoyl L-GABA exerts its effects through multiple mechanisms:
GABA Receptors: It binds to GABA receptors (GABA_A and GABA_B), modulating ion channels and hyperpolarizing neurons to prevent action potential transmission.
Endocannabinoid System: It interacts with cannabinoid receptors (CB1 and CB2), influencing various physiological processes such as pain perception, inflammation, and neuroprotection.
Prostaglandin Pathway: It can be metabolized by cyclooxygenase-2 (COX-2) to form prostaglandin E2 conjugates, which have additional neuroprotective effects.
Comparison with Similar Compounds
N-arachidonoyl L-GABA is unique due to its dual action on both GABAergic and endocannabinoid systems. Similar compounds include:
N-arachidonoyl glycine: Another N-acyl amino acid that modulates cannabinoid receptors and has anti-inflammatory properties.
N-arachidonoyl dopamine: An endocannabinoid that influences pain perception and neuroprotection.
N-docosahexaenoyl GABA: A similar compound with a docosahexaenoic acid moiety instead of arachidonic acid, affecting calcium mobilization and neuroprotection.
These compounds share some biological activities but differ in their specific molecular targets and physiological effects, highlighting the unique properties of N-arachidonoyl L-GABA.
Properties
CAS No. |
128201-89-8 |
|---|---|
Molecular Formula |
C24H39NO3 |
Molecular Weight |
389.6 g/mol |
IUPAC Name |
4-(icosa-5,8,11,14-tetraenoylamino)butanoic acid |
InChI |
InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
JKUDIEXTAYKJNX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



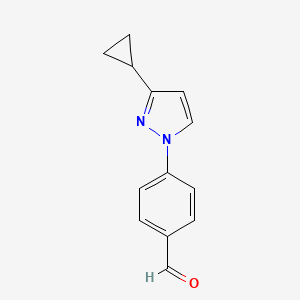
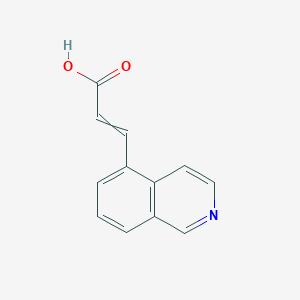

![N-[(5-Ethylfuran-2-yl)methylidene]hydroxylamine](/img/structure/B12435125.png)
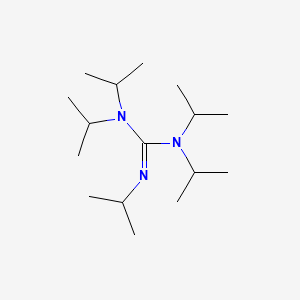

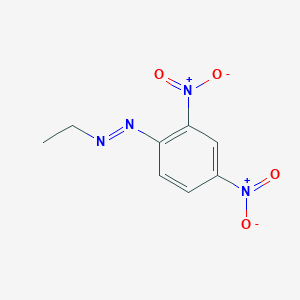
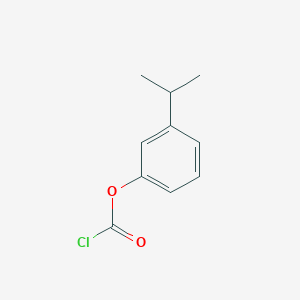
![4H-Pyrazolo[1,5-a]indole-2-carboxylic acid](/img/structure/B12435152.png)
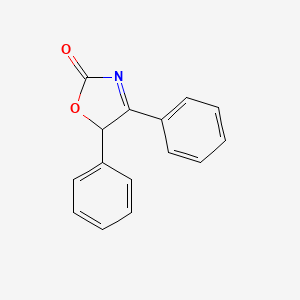
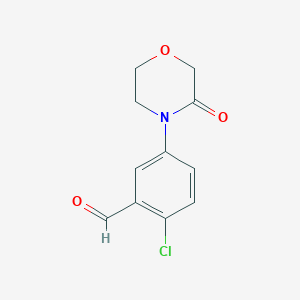
![[(2R,3R,4S,5R,6S,7S,8R,13R,14R,17S)-14-acetyloxy-8-ethoxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B12435179.png)
![[(2,3,4,5-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12435190.png)
